Melting Point Ranking Among Diphenoxybenzene Isomers: 1,3- Exhibits the Lowest Melting Point
Among the three positional isomers of diphenoxybenzene, 1,3-diphenoxybenzene exhibits the lowest melting point. The 1,3-isomer melts at 59–61 °C, which is approximately 20–24 °C lower than 1,2-diphenoxybenzene (81–83 °C) and approximately 11–18 °C lower than 1,4-diphenoxybenzene (72–77 °C) . This difference is substantial and reflects the meta-substitution pattern disrupting crystal packing more effectively than ortho or para arrangements. For procurement decisions involving melt-processing, hot-melt formulation, or solid-dispersion preparation, the lower melting point of the 1,3-isomer translates directly to lower processing temperatures and reduced energy input . The 1,2-isomer requires significantly higher thermal budgets to achieve a molten state and carries a GHS irritant classification (H315) that adds handling complexity .
| Evidence Dimension | Melting point (capillary, lit.) |
|---|---|
| Target Compound Data | 1,3-Diphenoxybenzene: 59–61 °C |
| Comparator Or Baseline | 1,2-Diphenoxybenzene: 81–83 °C; 1,4-Diphenoxybenzene: 72–77 °C |
| Quantified Difference | 1,3- isomer is 20–24 °C lower than 1,2-; 11–18 °C lower than 1,4- |
| Conditions | Literature melting point values from commercial specification sheets (capillary method) |
Why This Matters
Lower melting point enables melt-processing at reduced temperatures, saving energy and expanding compatibility with thermally sensitive co-formulants.
